molecular formula C13H16Cl2O B14313144 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol CAS No. 113679-27-9

1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol

Cat. No.: B14313144
CAS No.: 113679-27-9
M. Wt: 259.17 g/mol
InChI Key: KANMIOQVKWQXQR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol is an organic compound characterized by the presence of a dichlorophenyl group and a dimethylpent-1-en-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable Grignard reagent, such as 4,4-dimethylpent-1-en-3-yl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to acidic workup to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the dimethylpent-1-en-3-ol moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)biguanide hydrochloride
  • 1-(2,5-Dichlorophenyl)piperazine

Comparison: 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

113679-27-9

Molecular Formula

C13H16Cl2O

Molecular Weight

259.17 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/C13H16Cl2O/c1-13(2,3)12(16)7-4-9-8-10(14)5-6-11(9)15/h4-8,12,16H,1-3H3

InChI Key

KANMIOQVKWQXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=CC(=C1)Cl)Cl)O

Origin of Product

United States

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